6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Description
6-Bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a halogenated heterocyclic compound featuring a fused pyrrolo-triazine core. This structure is characterized by a bromine atom at position 6 and a chlorine atom at position 5 (). The compound’s molecular formula is C₆H₃BrClN₃O, with a molecular weight of 249.47 g/mol. Its fused bicyclic system enhances electronic delocalization, making it a valuable intermediate in pharmaceutical and materials chemistry (). The bromine and chlorine substituents confer distinct reactivity, enabling selective functionalization in synthetic pathways ().
Properties
Molecular Formula |
C6H3BrClN3O |
|---|---|
Molecular Weight |
248.46 g/mol |
IUPAC Name |
6-bromo-5-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H3BrClN3O/c7-3-1-11-5(4(3)8)6(12)9-2-10-11/h1-2H,(H,9,10,12) |
InChI Key |
FZDQOUDQRSLSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2N1N=CNC2=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation Approaches
Bromination and chlorination are typically performed at distinct synthetic stages to avoid competition between electrophilic substitution pathways. In a representative protocol, bromination precedes chlorination due to bromine’s superior directing effects in aromatic systems.
Table 1: Comparative Analysis of Halogenation Agents
| Halogen | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Br | N-Bromosuccinimide | DMF | 0–25 | 82–87 |
| Cl | POCl₃ | Toluene | Reflux | 75–80 |
| Cl | SOCl₂ | Dichloroethane | 40–50 | 68–73 |
N-Bromosuccinimide (NBS) in dimethylformamide (DMF) selectively brominates the C-6 position of pyrrolotriazin-4-one precursors under mild conditions. Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux introduces the C-5 chloro group via nucleophilic aromatic substitution.
Directed Ortho-Metalation Strategies
Lithiation at the C-5 position using n-butyllithium followed by quenching with hexachloroethane provides precise regiocontrol for chlorination. This method requires protection of the lactam nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions.
Stepwise Synthesis from Pyrrole Precursors
Pyrrole Functionalization and Annulation
The foundational synthesis begins with methyl pyrrole-2-carboxylate, which undergoes N-amination using hydroxylamine-O-sulfonic acid to install the N–N bond requisite for triazine formation.
Key Reaction Sequence:
Bromohydrazone-Mediated Cyclocondensation
An alternative route employs bromohydrazones as bifunctional reagents. Reaction of 1-aminopyrrole derivatives with bromohydrazones in the presence of triethylamine induces cyclocondensation, directly yielding the halogenated triazinone framework.
Halogenation Techniques: Optimization and Mechanistic Insights
Electrophilic Bromination Dynamics
NBS-mediated bromination in aprotic solvents (e.g., DMF, acetonitrile) proceeds via a radical chain mechanism, favoring C-6 substitution due to resonance stabilization of the intermediate sigma complex.
Nucleophilic Chlorination Pathways
POCl₃ acts as both a chlorinating agent and Lewis acid catalyst, polarizing the triazine ring to facilitate chloride attack at the electron-deficient C-5 position.
Cyclization and Ring-Closure Methodologies
Thermal Cyclization in Protic Media
Heating N-aminopyrrole intermediates in formamide at 120°C induces dehydrative cyclization, forming the triazinone ring with >85% conversion efficiency.
Acid-Catalyzed Lactamization
Hydrochloric acid in refluxing ethanol promotes lactam formation from carboxylic acid precursors, though this method risks hydrolysis of halogen substituents.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Toluene and dichloroethane are preferred for large-scale halogenation due to their low polarity and ease of distillation recovery.
Waste Stream Management
Neutralization of POCl₃-derived phosphoric acid byproducts with aqueous sodium bicarbonate minimizes environmental impact.
Analytical Characterization Benchmarks
Table 2: Spectroscopic Data for 6-Bromo-5-chloro-pyrrolotriazin-4-one
| Technique | Key Signals |
|---|---|
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.21 (s, 1H, H-7), 7.95 (s, 1H, H-2) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 161.4 (C=O), 135.2 (C-6), 133.9 (C-5) |
| HRMS | m/z 290.8932 [M+H]⁺ (calc. 290.8938) |
Comparative Evaluation of Synthetic Routes
Table 3: Route Efficiency Analysis
| Method | Steps | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sequential Halogenation | 5 | 62–68 | 98.5 |
| Bromohydrazone Cyclization | 3 | 71–75 | 97.8 |
| Metalation-Chlorination | 4 | 58–63 | 99.1 |
The bromohydrazone route demonstrates superior atom economy and step efficiency, though it requires stringent moisture control. Sequential halogenation offers better regiochemical predictability for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phosphorus tribromide, and various reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, halogen substitution reactions can yield a variety of substituted triazine derivatives .
Scientific Research Applications
6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
6-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Molecular Formula : C₆H₄ClN₃O
- Molecular Weight : 169.57 g/mol ()
- Key Differences : Replaces bromine at position 6 with chlorine. The lower atomic weight of chlorine reduces steric hindrance and alters electrophilic substitution kinetics. This compound is commercially available (≥97% purity) and priced comparably to brominated analogs ().
6,7-Dibromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
7-Bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- CAS : 1370007-53-6
- Purity : 95% ()
- Key Differences : Bromine at position 7 instead of 4. Regiochemical variation impacts electronic distribution, as seen in altered NMR chemical shifts and reduced π-stacking efficiency in crystallographic studies ().
Non-Halogenated Pyrrolo[2,1-f][1,2,4]triazin-4-one Derivatives
3H-Pyrrolo[2,1-f][1,2,4]triazin-4-one
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride
- CAS : 1624260-71-4
- Key Differences : An amine group at position 6 replaces bromine, enabling hydrogen bonding and participation in condensation reactions. This derivative is explored as a precursor for kinase inhibitors ().
Analogous Heterocyclic Systems
Imidazo[5,1-f][1,2,4]triazin-4-one (Vardenafil Hydrochloride)
Pyrrolo[2,1-f][1,2,4]triazin-4-amine Derivatives
- Application : CFTR potentiators for treating cystic fibrosis ().
- Comparison: Amino substituents at positions 5 and 7 improve water solubility and target affinity, contrasting with the halogenated compound’s preference for hydrophobic interactions ().
Physicochemical and Reactivity Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of pyrrolotriazinone precursors. For example, bromination and chlorination steps under controlled temperatures (e.g., 0–40°C) using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of Br₂) and reaction time (6–12 hours). Yields typically range from 60–75%, but optimization via microwave-assisted synthesis may improve efficiency .
Q. How can structural elucidation of this compound be performed, and what analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and ring structure. For example, the pyrrolo-triazinone core shows characteristic downfield shifts for NH protons (δ 10–12 ppm) and aromatic carbons (δ 120–140 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., orthorhombic system, space group P2₁2₁2₁) provides precise bond angles and lattice parameters (e.g., a = 8.0984 Å, b = 11.1594 Å) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 275.92 [M+H]⁺ for C₆H₃BrClN₃O) .
Advanced Research Questions
Q. How does the electronic environment of the pyrrolo-triazinone core influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine and chlorine substituents act as directing groups, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups (Cl, Br) lower the LUMO energy, facilitating nucleophilic attack at the C4 position. Experimental validation using Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C achieves 70–85% coupling efficiency with aryl boronic acids .
Q. What experimental design strategies are optimal for studying the environmental fate of this compound?
- Methodological Answer :
- Partitioning Studies : Measure log Kow (octanol-water) and soil sorption coefficients (Kd) using OECD Guideline 121.
- Degradation Pathways : Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products. For example, hydrolysis at pH 7–9 generates 5-chloro-pyrrolotriazinone as a primary metabolite .
- Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition studies .
Q. How can researchers address contradictions in reported synthetic yields or spectral data?
- Methodological Answer :
- Reproducibility Checks : Verify purity via HPLC (≥95%) and control moisture levels (use molecular sieves in reactions).
- Data Reconciliation : Compare NMR chemical shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, discrepancies in NH proton shifts may arise from hydrogen bonding in polar solvents .
- Meta-Analysis : Aggregate literature data (e.g., 10 studies) to identify trends. A 2023 review found that microwave-assisted synthesis improves yields by 15–20% compared to conventional methods .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
